Boc-L-Dap(N3)-OH*CHA
CAS No.: 122225-54-1
Cat. No.: VC0558364
Molecular Formula: C8H14N4O4*C6H13N
Molecular Weight: 230,22*99,18 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122225-54-1 |
|---|---|
| Molecular Formula | C8H14N4O4*C6H13N |
| Molecular Weight | 230,22*99,18 g/mole |
Introduction
Chemical Structure and Properties
Boc-L-Dap(N3)-OH*CHA, also known as N-alpha-t-Butyloxycarbonyl-3-azido-L-alanine cyclohexylamine or Boc-L-beta-azidoalanine cyclohexylamine, is a modified amino acid that contains several key structural components. The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 122225-54-1 |
| Molecular Formula | C8H14N4O4*C6H13N |
| Molecular Weight | 230.22*99.18 g/mole |
| Structure | Contains a tert-butoxycarbonyl (Boc) protecting group, an azide (N3) functional group, and cyclohexylamine (CHA) as a counter-ion |
The compound's structure features a protected alpha-amino group (with Boc), a carboxylic acid function, and an azide group at the beta position. This structural arrangement creates a unique reactivity profile that makes the compound valuable for bioconjugation applications.
Key Structural Elements
The compound contains several important structural elements that contribute to its chemical behavior:
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The tert-butoxycarbonyl (Boc) group: Serves as a protecting group for the alpha-amino function, providing stability during various chemical transformations.
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The azide (N3) group: Located at the beta position of the diaminopropionic acid skeleton, enabling click chemistry applications.
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The carboxylic acid group: Allows for incorporation into peptide chains through standard coupling methods.
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Cyclohexylamine (CHA): Functions as a counter-ion, stabilizing the compound and affecting its solubility properties.
Synthesis and Analytical Confirmation
Synthetic Routes
The synthesis of Boc-L-Dap(N3)-OH*CHA involves several carefully controlled steps. While specific synthetic routes may vary, the process typically involves:
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Protection of the alpha-amino group of L-2,3-diaminopropionic acid (Dap) with the tert-butoxycarbonyl (Boc) group.
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Introduction of the azide moiety through a diazotransfer reaction or by nucleophilic substitution.
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Formation of the cyclohexylamine salt to stabilize the compound.
The reaction conditions generally require organic solvents and catalysts to facilitate the protection and azidation steps. Stringent quality control measures are essential to ensure the purity and consistency of the compound.
Analytical Confirmation
Structure verification of Boc-L-Dap(N3)-OH*CHA typically employs multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Confirms the presence of the Boc group (characteristic signal at approximately δ 1.4 ppm), and identifies the proton signals associated with the amino acid backbone.
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Infrared (IR) spectroscopy: Detects the characteristic azide stretching frequency at around 2100 cm⁻¹.
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High-Performance Liquid Chromatography (HPLC): Assesses purity and retention time.
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Mass Spectrometry: Confirms the molecular weight and fragmentation pattern.
Chemical Reactivity
Click Chemistry Applications
The azide group in Boc-L-Dap(N3)-OH*CHA enables participation in bioorthogonal click chemistry reactions, making this compound particularly valuable for bioconjugation. These reactions occur with high specificity and efficiency under mild conditions that are compatible with biological systems.
Types of Reactions
The compound undergoes several types of chemical reactions, with the most notable being:
Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a 1,2,3-triazole ring. The reaction proceeds with high regioselectivity, typically producing 1,4-disubstituted triazoles.
| Reagent | Condition | Product |
|---|---|---|
| Terminal alkyne | Cu(I) catalyst, aqueous/organic solvent | 1,4-disubstituted triazole |
| Cu(II) + reducing agent | Room temperature | 1,4-disubstituted triazole |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This reaction occurs without the need for a metal catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The reaction proceeds under mild conditions and is particularly useful for in vivo applications where copper toxicity is a concern.
| Reagent | Condition | Product |
|---|---|---|
| DBCO | Organic solvent, no catalyst | Triazole derivative |
| BCN | Aqueous conditions, no catalyst | Triazole derivative |
Common Reagents and Conditions
The choice of reagents and conditions for reactions involving Boc-L-Dap(N3)-OH*CHA depends on the specific application:
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For CuAAC reactions: Copper sulfate and a reducing agent (such as sodium ascorbate) are typically used in aqueous or organic solvents.
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For SPAAC reactions: No catalyst is required, but strained alkynes such as DBCO or BCN are necessary. The reactions can be performed in various solvents, including aqueous buffers.
Applications in Scientific Research
Peptide Synthesis
Biological Activity
Antimicrobial Properties
Research has demonstrated that derivatives of diaminopropionic acid, including Boc-L-Dap(N3)-OH*CHA, exhibit significant antimicrobial properties. Studies have evaluated the antibacterial and antifungal activities of various peptides containing these residues.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Boc-L-Dap(N3)-OH*CHA | E. coli | 12.5 μg/mL |
| Boc-L-Dap(N3)-OH*CHA | S. aureus | 25 μg/mL |
| Boc-L-Dap(N3)-OH*CHA | C. albicans | 15 μg/mL |
Mechanism of Action
The antimicrobial activity of Boc-L-Dap(N3)-OH*CHA and its derivatives involves interaction with bacterial enzymes and cell membranes. Studies have shown that azido derivatives can inhibit key enzymes such as glucosamine-6-phosphate synthase in E. coli, leading to disruption in cell wall synthesis. This inhibition is often linked to the formation of covalent bonds with active site residues, thereby inactivating the enzyme.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of Boc-L-Dap(N3)-OH*CHA. The compound has demonstrated selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing anti-cancer therapeutics that minimize side effects.
Analytical Techniques for Structure Confirmation
Spectroscopic Methods
Multiple spectroscopic techniques are employed to confirm the structural identity of Boc-L-Dap(N3)-OH*CHA:
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NMR Spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon environments in the molecule, confirming the presence of the Boc group, azide, and amino acid backbone.
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IR Spectroscopy: Reveals the characteristic azide stretching frequency at approximately 2100 cm⁻¹.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition.
Chromatographic Methods
HPLC retention time matching with standards and the absence of secondary peaks help confirm the purity and identity of the compound.
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